Lipophilicity (XLogP) Parity with Parent Amine Despite Fluorine Substitution – A Unique Balance Among 4-Substituted Analogs
4-Fluorobicyclo[2.2.2]octan-1-amine (target) and its non-fluorinated parent bicyclo[2.2.2]octan-1-amine share identical computed XLogP3-AA values of 1.1, indicating that bridgehead mono-fluorination does not increase lipophilicity . In contrast, 4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine has XLogP3-AA = 2.1, representing a 0.91 log unit increase, and 4-propylbicyclo[2.2.2]octan-1-amine has XLogP = 2.6, a 1.36 log unit increase [1]. This demonstrates that the 4-fluoro substituent uniquely introduces electron-withdrawing character without the lipophilicity penalty associated with larger fluorinated or alkyl groups, a critical advantage for maintaining drug-like physicochemical space (Lipinski Rule of Five: LogP ≤ 5) while tuning electronic properties.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 |
| Comparator Or Baseline | Parent bicyclo[2.2.2]octan-1-amine: XLogP = 1.1; 4-CF3 analog: XLogP3-AA = 2.1; 4-propyl analog: XLogP = 2.6 |
| Quantified Difference | 0.0 vs. parent (identical); +0.91 vs. CF3 analog; +1.50 vs. propyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem and Guidechem databases) |
Why This Matters
Maintaining low lipophilicity while introducing electron-withdrawing character is essential for avoiding ADMET liabilities; the 4-fluoro compound achieves this where CF3 and alkyl analogs fail.
- [1] PubChem. 4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine (CID 85615176). XLogP3-AA: 2.1. View Source
